molecular formula C15H10ClF3O3 B6406786 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261992-81-7

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6406786
CAS RN: 1261992-81-7
M. Wt: 330.68 g/mol
InChI Key: WVJAOBPOVIPPDL-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% (abbreviated as 3-CMPT-5-TFA) is an organic compound that belongs to the family of trifluoromethylbenzoic acids. It is a colorless solid with a melting point of 126 °C and a boiling point of 215 °C. 3-CMPT-5-TFA is a highly polar compound, with a high solubility in water and a low solubility in organic solvents. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a substrate for enzyme-catalyzed reactions. It has also been used in biochemical and physiological studies to investigate the pharmacological effects of various compounds. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is used in lab experiments as a model compound to study the reactivity of trifluoromethylbenzoic acids.

Mechanism of Action

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is known to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes. 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% binds to the active site of AChE and blocks the enzyme’s activity, leading to an accumulation of acetylcholine and an increase in its effects.
Biochemical and Physiological Effects
The inhibition of AChE by 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to increase the activity of the neurotransmitter acetylcholine, which can lead to increased alertness, improved memory and cognitive function, and increased muscle strength. Additionally, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has been found to have anticonvulsant, anxiolytic, and antinociceptive effects.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages and limitations for lab experiments. It is a highly polar compound, which makes it ideal for use in aqueous solutions. Additionally, it has a low boiling point and is stable under a wide range of temperatures and pH levels. However, 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is a highly reactive compound and can react with other molecules, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% are vast and there are many future directions for research. These include further investigation into its effects on the nervous system, its potential use in the development of new drugs, and its use in the synthesis of other compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% and its potential use in other fields such as biotechnology and medicine.

Synthesis Methods

3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized through a two-step process. First, an acid chloride is formed by the reaction of 3-chloro-4-methoxyphenylacetic acid with thionyl chloride in dichloromethane. The acid chloride is then reacted with trifluoroacetic anhydride in dichloromethane to produce 3-(3-Chloro-4-methoxyphenyl)-5-trifluoromethylbenzoic acid, 95%.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-3-2-8(7-12(13)16)9-4-10(14(20)21)6-11(5-9)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJAOBPOVIPPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691063
Record name 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-81-7
Record name 3'-Chloro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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